molecular formula C23H46O13 B1464830 mPEG10-CH2COOH CAS No. 908258-58-2

mPEG10-CH2COOH

Cat. No. B1464830
CAS RN: 908258-58-2
M. Wt: 530.6 g/mol
InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
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Description

MPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a type of monodispersed linear PEG (Polyethylene Glycol) with a molecular weight of 530.6 . It is commonly used in medical research, drug-release, nanotechnology, and new materials research. It is also used in cell culture and in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .


Molecular Structure Analysis

The molecular formula of this compound is C23H46O13 . It contains methoxy and acid as functional groups . The molecule contains a total of 84 bonds, including 36 non-H bonds, 1 multiple bond, 33 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 11 aliphatic ethers .


Physical And Chemical Properties Analysis

This compound is a colorless viscous liquid . It should be stored at -5°C, kept dry, and avoid sunlight .

Scientific Research Applications

  • Biocompatible Nanocrystals : mPEG-COOH is used to prepare biocompatible magnetite nanocrystals, which have potential as MRI contrast agents due to their excellent water solubility and biocompatibility (Li et al., 2005).

  • Polymer Stabilized Nanoparticles : In the synthesis of polymer-stabilized colloidal silver, methoxypolyethylene glycol (MPEG) acts as both a reducing agent and stabilizer for the silver particles (Mallick et al., 2004).

  • Drug Delivery Systems : MPEG-modified chitosan copolymers are used for oral insulin delivery, demonstrating the importance of surface hydrophilic modification in enhancing the absorption of insulin when delivered orally (Liu et al., 2019).

  • Tissue Engineering : Methoxypolyethylene glycol derivatives influence the morphology and physical properties of chitosan/mPEG blend cryosponges, which are useful in tissue engineering applications (Kumar et al., 2021).

  • Protein Modification : MPEG conjugation to insulin enhances its resistance to aggregation, reduces immunogenicity, and prolongs its systemic circulation, without significantly altering its biological activity (Hinds & Kim, 2002).

  • Polymer-Protein Complexation : mPEG-poly(glutamic acid) copolymers show potential in non-covalent polymer-protein conjugation, which can improve the pharmacokinetics and pharmacodynamics of protein therapeutics (Nieto-Orellana et al., 2017).

  • Chemical Modification of Enzymes : mPEG is important in the chemical modification of enzymes, a method used in the development of biochemical drugs (Yi, 2003).

Mechanism of Action

Target of Action

mPEG10-CH2COOH, also known as 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid, is a linear monofunctional PEG linker with a carboxylic acid group (COOH) at the end . The primary targets of this compound are primary amines or other nucleophiles, which are reactive sites for conjugation . This enables the attachment of biomolecules, drugs, or targeting ligands to the PEG chain .

Mode of Action

The carboxylic acid group of this compound provides a reactive site for conjugation with primary amines or other nucleophiles . This interaction allows for the attachment of various biomolecules, drugs, or targeting ligands to the PEG chain . This conjugation process is a key aspect of the compound’s mode of action.

Biochemical Pathways

It is known that the compound is used in medical research, drug-release, nanotechnology, and new materials research . It plays a role in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Pharmacokinetics

The compound’s molecular weight is 5306 , which may influence its pharmacokinetic properties

Result of Action

Given its role in conjugation with primary amines or other nucleophiles, it can be inferred that the compound plays a significant role in the attachment of biomolecules, drugs, or targeting ligands to the peg chain . This could potentially influence the efficacy of drug delivery and the performance of new materials.

Action Environment

It is recommended to store the compound at -5°c, keep it dry, and avoid sunlight . These recommendations suggest that temperature, moisture, and light exposure may influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

mPEG10-CH2COOH plays a crucial role in biochemical reactions, particularly in the conjugation with primary amines or other nucleophiles. The carboxylic acid group provides a reactive site for these interactions, enabling the attachment of biomolecules, drugs, or targeting ligands to the PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that enhance the solubility, stability, and bioavailability of therapeutic agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying the surface properties of nanoparticles or drug carriers, this compound can enhance cellular uptake and targeting efficiency . Additionally, this compound can modulate the immune response and reduce the recognition of therapeutic agents by the immune system, thereby prolonging their circulation time in the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The carboxylic acid group of this compound forms covalent bonds with primary amines on proteins or other biomolecules, resulting in the formation of stable conjugates . This modification can alter the activity, stability, and localization of the conjugated biomolecules, thereby influencing their biological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can maintain its functional properties for extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and bioavailability of therapeutic agents without causing significant toxicity . At high doses, this compound may induce adverse effects, such as immune reactions or toxicity, highlighting the importance of optimizing the dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conjugation and degradation . The carboxylic acid group of this compound can be metabolized by enzymes such as esterases, leading to the formation of metabolites that are further processed and excreted by the body . This compound can also influence metabolic flux and metabolite levels, affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its therapeutic efficacy . The distribution of this compound can also be influenced by its molecular size and hydrophilicity, which affect its ability to penetrate biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQYLLQMMESPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694784
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908258-58-2
Record name 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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